molecular formula C11H7N5O2 B2842014 2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile CAS No. 74900-38-2

2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile

Cat. No.: B2842014
CAS No.: 74900-38-2
M. Wt: 241.21
InChI Key: GWSCSOMMIYMXOK-UHFFFAOYSA-N
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Description

2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile is a chemical compound with the molecular formula C11H7N5O2. It is known for its unique structure, which includes an amino group, a nitrophenyl group, and a butenedinitrile moiety. This compound is primarily used in research settings and has various applications in chemistry and related fields .

Scientific Research Applications

2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied for potential antimicrobial activity, it might act by interfering with bacterial cell wall synthesis or protein production .

Future Directions

Future research on this compound could involve further exploration of its potential uses. For example, it could be studied for potential biological activities, such as antimicrobial or anticancer activity . Additionally, its chemical reactivity could be explored in the context of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile typically involves the reaction of 2-nitrobenzaldehyde with 2-amino-3-butenedinitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production methods would involve similar synthetic routes but with larger quantities of reactants and more robust equipment. The process would also include steps for purification and quality control to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-amino-3-[(2-nitrophenyl)methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O2/c12-5-9(14)10(6-13)15-7-8-3-1-2-4-11(8)16(17)18/h1-4,7H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSCSOMMIYMXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC(=C(C#N)N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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